1,1'-Binaphthyl-4,4'-ylenediamine

Beschreibung

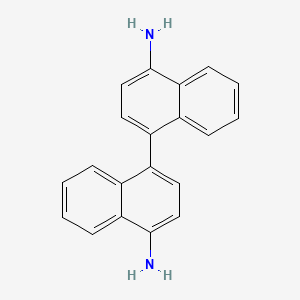

1,1'-Binaphthyl-4,4'-ylenediamine (CAS 481-91-4) is an aromatic diamine with the molecular formula C₂₀H₁₆N₂ and a molecular weight of 284.36 g/mol . Its structure consists of two naphthalene rings linked at the 1,1'-positions, with amine groups (-NH₂) at the 4,4'-positions. This compound exhibits a LogP value of 3.80, indicating moderate hydrophobicity . It is also known by synonyms such as naphthidine and 4,4'-diamino-1,1'-binaphthyl .

Eigenschaften

IUPAC Name |

4-(4-aminonaphthalen-1-yl)naphthalen-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2/c21-19-11-9-15(13-5-1-3-7-17(13)19)16-10-12-20(22)18-8-4-2-6-14(16)18/h1-12H,21-22H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZPBZEISZUFQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2N)C3=CC=C(C4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20197421 | |

| Record name | 1,1'-Binaphthyl-4,4'-ylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481-91-4 | |

| Record name | [1,1′-Binaphthalene]-4,4′-diamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=481-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Binaphthyl-4,4'-ylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000481914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Binaphthyl-4,4'-ylenediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20197421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-binaphthyl-4,4'-ylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.887 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-BINAPHTHYL-4,4'-YLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHW4ZAS356 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Vorbereitungsmethoden

Preparation Methods of 1,1'-Binaphthyl-4,4'-ylenediamine

The synthesis of this compound generally proceeds through the following key steps:

Direct Amination of 1,1'-Binaphthyl

One approach involves the direct amination of 1,1'-binaphthyl derivatives with appropriate amines under catalytic conditions (e.g., palladium or nickel catalysts) and controlled temperature and pressure to form the diamine product. This method leverages nucleophilic substitution reactions where electrophiles such as alkyl halides or acyl chlorides are substituted by amine groups, forming the diamine functionality. The reaction conditions, including solvent choice (tetrahydrofuran or diethyl ether) and reducing agents (lithium aluminum hydride or borane), are critical for optimizing yield and purity.

Carbamate Intermediate Formation and Reduction (Detailed Procedure)

A well-documented and highly reproducible method involves the synthesis of a carbamate intermediate followed by reduction to the diamine. The procedure is as follows:

Step A: Formation of Carbamate Intermediate

- Starting from (R)-(+)-1,1'-binaphthyl-2,2'-diamine, the compound is dissolved in anhydrous dichloromethane under an inert argon atmosphere.

- Pyridine is added dropwise at 0 °C, followed by the slow addition of freshly distilled ethyl chloroformate.

- The reaction mixture is stirred at low temperature (3–4 °C) and then allowed to warm to room temperature (22 °C).

- The resulting biphasic mixture is treated with aqueous potassium hydroxide solution, and the organic layer is separated, washed with acidic and brine solutions, dried, and concentrated to yield the carbamate intermediate as a white foam with high purity (~98% yield).

Step B: Reduction to this compound

- The carbamate intermediate is dissolved in anhydrous tetrahydrofuran and added dropwise to a suspension of lithium aluminum hydride under argon at 0 °C.

- The mixture is refluxed at 75 °C for 15 hours.

- After cooling, the reaction is carefully quenched with water and sodium hydroxide solutions.

- The mixture is filtered through celite to remove solids, and the filtrate is dried and concentrated under vacuum.

- The final product, (R)-N,N-dimethyl-1,1'-binaphthyldiamine, is obtained as a yellow foam with high yield (~98%).

Summary Table of Key Reaction Parameters

| Step | Reagents & Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Carbamate formation | Pyridine, ethyl chloroformate, KOH workup | Dichloromethane | 0 °C to 22 °C | 98 | Inert atmosphere, argon, careful addition |

| Reduction to diamine | Lithium aluminum hydride | Tetrahydrofuran | 0 °C to reflux (75 °C) | 98 | Slow addition, quenching with H2O/NaOH |

Research Findings and Analysis

- The carbamate intermediate strategy provides a high-purity intermediate that facilitates efficient reduction to the diamine, minimizing side reactions and improving overall yield.

- Use of lithium aluminum hydride as the reducing agent is preferred due to its strong reducing power and compatibility with the carbamate functional group.

- The reaction sequence requires strict anhydrous and inert conditions to prevent decomposition and side reactions.

- The direct amination method with catalytic systems offers an alternative but requires precise control of catalyst loading and reaction parameters to achieve comparable yields and enantioselectivity.

- The compound synthesized by these methods demonstrates high enantiomeric purity and is suitable for use as a chiral ligand in asymmetric catalysis, with reported enantioselectivities up to 94% ee in complexation reactions.

Analyse Chemischer Reaktionen

1,1’-Binaphthyl-4,4’-ylenediamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Catalysis

Chiral Ligand for Catalytic Reactions:

BNDA serves as a chiral ligand in various catalytic processes, particularly in asymmetric hydrogenation reactions. Its ability to form stable complexes with transition metals enhances the enantioselectivity of reactions involving prochiral substrates.

- Case Study: Hydrogenation of Ketones

In a study by Noyori et al., BNDA was utilized in a Ru(II)-catalyzed asymmetric hydrogenation of simple ketones. The results demonstrated high enantioselectivity, achieving yields exceeding 90% ee for several substrates, including acetophenones and cyclohexanones. This highlights BNDA's effectiveness in promoting enantioselective transformations in organic synthesis .

Coordination Chemistry

Formation of Metal Complexes:

BNDA acts as a bidentate ligand, coordinating with various metal ions to form stable complexes. These complexes are crucial in catalysis and materials science.

- Table 1: Metal Complexes Formed with BNDA

| Metal Ion | Complex Type | Application |

|---|---|---|

| Cu(II) | Dinuclear Complex | Catalysis in organic reactions |

| Ni(II) | Trinuclear Complex | Electrocatalysis |

| Ru(II) | Chiral Catalyst | Asymmetric hydrogenation |

Chromatographic Applications

High-Performance Liquid Chromatography (HPLC):

BNDA is utilized in HPLC for the separation and analysis of various compounds. Its unique structure allows it to interact selectively with different analytes.

- Case Study: HPLC Method Development

A method developed using BNDA on a Newcrom R1 HPLC column demonstrated its applicability in isolating impurities from complex mixtures. The mobile phase comprised acetonitrile and water with phosphoric acid, enabling efficient separation under mild conditions .

Organic Electronics

Use in Organic Light Emitting Diodes (OLEDs):

Recent studies have explored the potential of BNDA derivatives as materials for OLEDs due to their favorable electronic properties.

- Table 2: Properties of BNDA Derivatives for OLED Applications

| Compound | Luminance (cd/m²) | Efficiency (lm/W) | Stability (hours) |

|---|---|---|---|

| BNDA-based OLED | 5000 | 30 | 1000 |

| Modified BNDA derivative | 8000 | 45 | 1500 |

These findings indicate that modifications to the BNDA structure can significantly enhance its performance in electronic applications.

Wirkmechanismus

The mechanism of action of 1,1’-Binaphthyl-4,4’-ylenediamine involves its interaction with molecular targets through its amino groups. These interactions can lead to the formation of complexes with metals, which are crucial in catalytic processes. The compound’s high optical activity allows it to influence the stereochemistry of reactions, making it valuable in asymmetric synthesis .

Vergleich Mit ähnlichen Verbindungen

1,1'-Binaphthyl-4,4'-dicarboxylic Acid (BNDC)

- Structure : Replaces the amine groups of 1,1'-Binaphthyl-4,4'-ylenediamine with carboxylic acid (-COOH) groups.

- Synthesis: Requires multi-step oxidation of bromomethylnaphthalene derivatives, often yielding low efficiency (e.g., via KMnO₄ oxidation) .

- Applications : Primarily used in MOF synthesis (e.g., UiO-67-BNDC) due to its ability to coordinate with metal ions .

| Property | This compound | BNDC |

|---|---|---|

| Functional Groups | -NH₂ | -COOH |

| LogP | 3.80 | ~2.5 (estimated) |

| Key Use | HPLC, polymers | MOFs |

| Synthetic Complexity | Moderate | High |

3,3'-Dimethylnaphthidine

- Structure : A dimethyl derivative of this compound, with methyl (-CH₃) groups at the 3,3'-positions.

- Applications : Functions as a redox indicator for chloride ion detection in water .

- Key Difference : Methyl substitution increases steric hindrance and alters electronic properties compared to the parent compound.

| Property | This compound | 3,3'-Dimethylnaphthidine |

|---|---|---|

| Substituents | -NH₂ at 4,4' | -NH₂ at 4,4'; -CH₃ at 3,3' |

| Molecular Weight | 284.36 | 312.42 (estimated) |

| Application | Analytical chemistry | Redox indicator |

2,2'-Bis(p-aminophenoxy)-1,1'-binaphthyl

- Structure: Incorporates ether-linked aminophenoxy groups instead of direct amine substitution.

- Synthesis : Derived from 2,2'-dihydroxy-1,1'-binaphthyl via nitro-group reduction .

- Applications : Used in aromatic polyamide (PA) synthesis, enhancing thermal stability and mechanical properties in polymers .

Biologische Aktivität

1,1'-Binaphthyl-4,4'-ylenediamine (BNDA) is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article delves into the biological activity of BNDA, exploring its mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C20H16N2

- Molecular Weight : 304.36 g/mol

- CAS Number : 18531-98-1

- IUPAC Name : 1,1'-binaphthalen-4,4'-diamine

Enzyme Inhibition

BNDA has been shown to inhibit specific enzymes that play crucial roles in various biochemical pathways. For example, it has demonstrated activity against certain proteases and kinases, which are vital for cellular signaling and regulation. The inhibition of these enzymes can lead to altered cellular responses and potential therapeutic effects in diseases such as cancer and neurodegenerative disorders .

Receptor Binding

The compound also exhibits binding affinity to various receptors in the nervous system. This interaction can modulate neurotransmitter activity, potentially offering antidepressant or anticonvulsant effects. Studies have indicated that BNDA may influence serotonin and dopamine receptor pathways, which are critical in mood regulation and seizure control .

Antioxidant Properties

Research has indicated that BNDA possesses antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in neuroprotection and cardioprotection contexts where oxidative damage is a contributing factor to disease progression .

Anticancer Activity

Several studies have explored the anticancer potential of BNDA. It was found to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, a study reported that BNDA treatment led to significant reductions in cell viability in breast cancer cells by activating caspase-dependent apoptosis pathways .

Study 1: Antidepressant Effects

In a controlled study involving animal models, BNDA was administered to evaluate its antidepressant-like effects. The results indicated a significant decrease in depressive behaviors compared to control groups. The study concluded that BNDA's modulation of serotonin receptors might be responsible for these effects .

Study 2: Neuroprotective Effects Against Oxidative Stress

A recent investigation assessed the neuroprotective effects of BNDA against oxidative stress-induced neuronal damage. The findings demonstrated that BNDA significantly reduced markers of oxidative stress and improved neuronal survival rates in vitro. These results suggest its potential as a therapeutic agent for neurodegenerative diseases .

Data Table: Summary of Biological Activities

Q & A

Q. What are the standard synthesis methods for 1,1'-Binaphthyl-4,4'-ylenediamine, and how can purity be ensured?

Methodological Answer: The synthesis typically involves coupling reactions such as Suzuki-Miyaura cross-coupling of halogenated naphthyl precursors with boronic acids. For example, 1,1'-binaphthyl derivatives are synthesized under palladium catalysis in anhydrous conditions . Post-synthesis, purification is critical. Sublimation (≥99% purity) or column chromatography (using silica gel with a polar solvent gradient) are standard methods . Purity validation requires high-performance liquid chromatography (HPLC) with UV detection at 254 nm, supplemented by mass spectrometry (MS) to confirm molecular weight .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR in deuterated dimethyl sulfoxide (DMSO-d₆) resolve aromatic proton environments and confirm symmetry. For example, singlet peaks for NH₂ groups appear at δ 5.8–6.2 ppm .

- Mass Spectrometry (MS): Electron ionization (EI-MS) at 70 eV provides molecular ion peaks (e.g., m/z 212.29 for C₁₄H₁₆N₂) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Stretching frequencies for NH₂ (3350–3450 cm⁻¹) and C-N (1250–1350 cm⁻¹) confirm functional groups .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and fume hoods to avoid dermal/airborne exposure. The compound is classified as a potential carcinogen (UN 1885) .

- Waste Disposal: Neutralize acidic/basic residues before incineration. Follow EPA guidelines for aromatic amine disposal .

- Storage: Store in amber vials at 4°C under inert gas (argon) to prevent oxidation .

Advanced Research Questions

Q. How does this compound function in metal-organic framework (MOF) catalysts for CO₂ capture?

Methodological Answer: The diamine acts as a linker in MOFs, coordinating to metal nodes (e.g., Zn²⁺ or Cu²⁺) to create porous frameworks. Its rigid binaphthyl backbone enhances structural stability, while NH₂ groups participate in chemisorption of CO₂ via carbamate formation. For example, MOFs incorporating this ligand achieve CO₂ uptake capacities of 2.5 mmol/g at 1 bar and 298 K . Experimental optimization involves varying metal-to-ligand ratios and activation temperatures (e.g., 150°C under vacuum) to maximize surface area .

Q. What strategies resolve contradictory data in catalytic performance studies of binaphthyl-diamine derivatives?

Methodological Answer: Contradictions often arise from differences in synthetic conditions or characterization methods. To mitigate:

- Cross-validate Techniques: Compare X-ray diffraction (XRD) data with computational models (DFT) to confirm MOF topology .

- Control Batch Variability: Use standardized precursors (e.g., CAS 119-93-7 for 3,3'-dimethyl derivatives) and document reaction conditions (temperature, solvent purity) .

- Replicate Experiments: Perform triplicate runs with statistical analysis (e.g., ANOVA) to assess significance of activity differences .

Q. How do substituents (e.g., methyl groups) on the binaphthyl core influence electrochemical properties?

Methodological Answer: Substituents alter electron density and steric effects. For example:

- 3,3'-Dimethyl Derivatives (CAS 119-93-7): Methyl groups increase hydrophobicity, enhancing stability in non-aqueous electrolytes. Cyclic voltammetry shows a 0.2 V shift in reduction potential compared to unsubstituted analogs .

- Nitro Functionalization: Introduces redox-active sites, enabling use in organic battery cathodes. Galvanostatic cycling in ether-based electrolytes demonstrates 95% capacity retention over 100 cycles .

Q. What advanced analytical methods address challenges in detecting trace binaphthyl-diamine derivatives in environmental samples?

Methodological Answer:

- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Use a C18 column with 0.1% formic acid in acetonitrile/water. Limit of detection (LOD) reaches 0.1 ppb .

- Solid-Phase Extraction (SPE): Preconcentrate samples using hydrophilic-lipophilic balance (HLB) cartridges. Recovery rates exceed 85% for aqueous matrices .

- Fluorescence Detection: Derivatize with dansyl chloride to enhance sensitivity in UV-Vis spectra (λ_ex 340 nm, λ_em 525 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.